2-Ethoxy-7-azaspiro[3.5]nonane 2-Ethoxy-7-azaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13665199
InChI: InChI=1S/C10H19NO/c1-2-12-9-7-10(8-9)3-5-11-6-4-10/h9,11H,2-8H2,1H3
SMILES: CCOC1CC2(C1)CCNCC2
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

2-Ethoxy-7-azaspiro[3.5]nonane

CAS No.:

Cat. No.: VC13665199

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-7-azaspiro[3.5]nonane -

Specification

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name 2-ethoxy-7-azaspiro[3.5]nonane
Standard InChI InChI=1S/C10H19NO/c1-2-12-9-7-10(8-9)3-5-11-6-4-10/h9,11H,2-8H2,1H3
Standard InChI Key BLYGQTFVAMKJTE-UHFFFAOYSA-N
SMILES CCOC1CC2(C1)CCNCC2
Canonical SMILES CCOC1CC2(C1)CCNCC2

Introduction

2-Ethoxy-7-azaspiro[3.5]nonane is a complex organic compound with the molecular formula C10H19NO. It belongs to the class of azaspiro compounds, which are known for their structural complexity and diverse biological activities. This compound is characterized by its unique spirocyclic structure, where two rings share a common atom, in this case, a nitrogen atom.

Synthesis and Preparation

The synthesis of 2-ethoxy-7-azaspiro[3.5]nonane typically involves multi-step organic reactions, including condensation and cyclization processes. These reactions often require specific conditions such as temperature, pressure, and solvent choice to optimize yield and selectivity. Purification steps like chromatography are used to isolate the desired product.

Applications and Potential Uses

While specific applications of 2-ethoxy-7-azaspiro[3.5]nonane are not widely documented, compounds within the azaspiro class are generally explored for their potential in medicinal chemistry and organic synthesis. Their structural complexity makes them candidates for various biological assays, emphasizing their role in developing novel pharmaceuticals.

Research Findings and Data

PropertyValueSource
Molecular FormulaC10H19NO
Molecular Weight169.27 g/mol
SMILESCCOC1CC2(C1)CCNCC2

Detailed Spectroscopic Analysis

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